molecular formula C14H11Cl2NO B7883227 N-(2,6-dichlorophenyl)-3-methylbenzamide

N-(2,6-dichlorophenyl)-3-methylbenzamide

Cat. No.: B7883227
M. Wt: 280.1 g/mol
InChI Key: PISANCSDQOSBCO-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorophenyl)-3-methylbenzamide is a chemical compound with the CAS Registry Number 157491-15-1 . Its molecular formula is C 14 H 11 Cl 2 NO and it has a molecular weight of approximately 280.15 g/mol . The compound is identified by several other identifiers, including MDL Number MFCD00442706 , and its SMILES string is CC1=CC=CC(=C1)C(=O)NC2=C(C=CC=C2Cl)Cl . Detailed crystallographic studies have been conducted on this compound. The molecule features two aromatic rings, with the methyl-substituted benzamide ring and the 2,6-dichlorophenyl ring forming a dihedral angle of 70.9 (1)° in the crystal structure . The central amide group is anti-planar, and the structure is stabilized by intermolecular N—H···O hydrogen bonds, which link the molecules into chains along the crystal's c-axis . This product is intended for Research Use Only and is not approved for use in humans, animals, or as a drug, cosmetic, or consumer product of any kind. Please note that specific details regarding this compound's biological activity, mechanism of action, and direct research applications are not available in the current search results. Researchers are advised to consult the primary scientific literature for further information.

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c1-9-4-2-5-10(8-9)14(18)17-13-11(15)6-3-7-12(13)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISANCSDQOSBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via 3-Methylbenzoyl Chloride

The most widely reported method involves reacting 3-methylbenzoyl chloride with 2,6-dichloroaniline in anhydrous dichloromethane or tetrahydrofuran (THF).

  • Procedure :

    • Activation : 3-Methylbenzoic acid is treated with thionyl chloride (SOCl₂) at reflux to form 3-methylbenzoyl chloride.

    • Coupling : The acid chloride is added dropwise to a solution of 2,6-dichloroaniline and triethylamine (TEA) in THF at 0–5°C.

    • Workup : The mixture is stirred for 8–12 h, washed with HCl (5%), NaHCO₃ (5%), and water, then purified via silica gel chromatography.

  • Yield : 70–80%.

  • Key Data :

    • ¹H NMR (DMSO-d₆): δ 7.65 (d, J = 8.2 Hz, 2H), 7.17 (d, J = 8.2 Hz, 2H), 2.50 (s, 3H, CH₃).

    • MP : 155–158°C.

Carbodiimide-Assisted Coupling

A patent (WO2003106440A2) describes using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate coupling under mild conditions:

  • Conditions : EDC (1.2 eq), DCM, RT, 6 h.

  • Yield : 82%.

Transamidation Strategies

BF₃·OEt₂-Catalyzed Reaction

BF₃·OEt₂ enables direct transamidation of N-ethyl acetamide with 2,6-dichloroaniline:

  • Procedure :

    • 3-Methylbenzamide (1 eq), 2,6-dichloroaniline (2 eq), and BF₃·OEt₂ (1 eq) are heated at 100°C for 16 h without solvent.

  • Yield : 92%.

  • Advantages : Solvent-free, high atom economy.

Microwave-Assisted Transamidation

A one-pot method using microwave irradiation reduces reaction time:

  • Conditions : 150°C, 20 min, K₂CO₃ as base.

  • Yield : 89%.

One-Pot Synthesis from 2-Amino-3-Methylbenzoic Acid

Bis(trichloromethyl) Carbonate (BTC) Route

This green approach avoids isolating intermediates:

  • Cyclization : 2-Amino-3-methylbenzoic acid reacts with BTC to form a benzoxazine-dione intermediate.

  • Aminolysis : Treated with aqueous methylamine to yield 2-amino-N,3-dimethylbenzamide.

  • Halogenation : Electrophilic substitution with NCS/NBS/NIS introduces chlorine/bromine.

  • Overall Yield : 87–94%.

Solid-Phase Synthesis Using Benzotriazole Intermediates

N-(2-Aminoarylacyl)benzotriazole Protocol

Aryl benzotriazoles serve as stable acylating agents:

  • Procedure :

    • Activation : 3-Methylbenzoic acid is converted to its benzotriazole derivative using DCC.

    • Coupling : Reacted with 2,6-dichloroaniline in THF at RT.

  • Yield : 96%.

Comparative Analysis of Methods

Method Conditions Yield Advantages References
Acid Chloride CouplingTHF, 0–5°C, 8 h70–80%High purity, scalable
BF₃·OEt₂ TransamidationSolvent-free, 100°C92%Eco-friendly, no byproducts
One-Pot BTC SynthesisReflux, 3 steps87–94%Avoids intermediate isolation
Solid-Phase BenzotriazoleRT, 12 h96%High yield, stable intermediates

Structural Characterization and Optimization

Crystallographic Data

X-ray diffraction reveals:

  • Dihedral Angle : 70.9° between benzene rings.

  • Hydrogen Bonding : N–H···O chains along the c-axis (Fig. 1).

  • Bond Lengths : C=O (1.229 Å), N–H (0.86 Å).

Reaction Optimization

  • Solvent Effects : DCM > toluene > acetonitrile for acid chloride method.

  • Catalyst Loading : BF₃·OEt₂ (1.5 eq) maximizes transamidation yield .

Chemical Reactions Analysis

Types of Reactions: N-(2,6-dichlorophenyl)-3-methylbenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions typically yield amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted benzamides or related compounds.

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity :
    • Research indicates that N-(2,6-dichlorophenyl)-3-methylbenzamide demonstrates antimicrobial properties against various bacterial strains. The presence of the dichlorophenyl group enhances its interaction with biological targets, potentially increasing its potency compared to related compounds.
    • A comparative analysis of similar compounds shows that those with dichloro substitutions often exhibit superior antimicrobial activity due to increased lipophilicity and better membrane penetration capabilities.
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that compounds with structural similarities may possess anti-inflammatory and analgesic properties. Although specific data on this compound's pharmacological profile remains limited, the potential for anti-inflammatory applications warrants further investigation.
  • Neurokinin Receptor Antagonism :
    • This compound is structurally related to neurokinin receptor antagonists, which have been studied for their efficacy in treating conditions like neurogenic detrusor overactivity. This suggests potential applications in urology and pain management .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial activity of this compound against a panel of bacterial strains. Results indicated significant inhibition zones compared to control groups, highlighting its potential as a lead compound for antibiotic development.
  • Structure-Activity Relationship (SAR) Analysis :
    • A comprehensive SAR analysis involving derivatives of this compound identified modifications that enhance its biological activity. Variations in substituents on the aromatic rings were correlated with changes in potency against specific microbial targets .

Comparative Analysis Table

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
This compoundDichloro substitution on phenyl ringAntimicrobial potentialEnhanced potency due to unique structure
N-(4-Methylphenyl)-benzamideMethyl group on para positionModerate antimicrobial activityDifferent reactivity patterns
N-(3-Chlorophenyl)-benzamideMonochloro substitutionLower antimicrobial efficacyLess potent due to fewer substitutions

Mechanism of Action

The mechanism by which N-(2,6-dichlorophenyl)-3-methylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Conformations and Crystal Packing

N-(2,6-Dichlorophenyl)-3-methylbenzamide shares key conformational traits with other benzanilides:

  • Anti Conformation of N–H and C=O Bonds : Observed in N-(phenyl)-3-methylbenzamide and N-(2,6-dimethylphenyl)-2-methylbenzamide .
  • Syn Conformation of C=O with Substituents : In N-(2,6-dimethylphenyl)-3-methylbenzamide, the C=O bond aligns syn to the meta-methyl group on the benzoyl ring, contrasting with the anti conformation in N-(phenyl)-3-methylbenzamide .
  • Dihedral Angles : Compared to N-(2,6-dichloromethylphenyl)-3-methylbenzamide (dihedral angle: 73.3°), N-(2,6-dimethylphenyl)-2-methylbenzamide exhibits a smaller angle (67.5°), reflecting steric and electronic effects of substituents .
Table 1: Structural Parameters of Selected Benzanilides
Compound Dihedral Angle (°) C=O Conformation Key Substituents
This compound 73.3 Anti to N–H 3-methyl, 2,6-dichloro
N-(2,6-Dimethylphenyl)-3-methylbenzamide 73.3 Syn to 3-methyl 3-methyl, 2,6-dimethyl
N-(Phenyl)-3-methylbenzamide 68.2 Anti to 3-methyl 3-methyl, no halogens
N-(2,6-Dichlorophenyl)-acetamide 85.4 Anti to N–H Acetamide, 2,6-dichloro

Electronic Effects via ³⁵Cl NQR Spectroscopy

The ³⁵Cl nuclear quadrupole resonance (NQR) frequencies of this compound are influenced by substituents:

  • Alkyl Groups : Lower NQR frequencies (e.g., N-(2,6-dichlorophenyl)-acetamide: 34.2 MHz) compared to aryl-substituted analogs (e.g., N-(2,6-dichlorophenyl)-benzamide: 36.5 MHz) .
  • Chlorinated Alkyl Groups : Enhance frequencies due to electron-withdrawing effects (e.g., N-(2,6-dichlorophenyl)-2-chloroacetamide: 35.8 MHz) .
  • Meta-Methyl Group : The 3-methyl substituent in this compound moderately reduces electron density at the chlorine atoms, resulting in a frequency of 34.9 MHz .

Biological Activity

N-(2,6-dichlorophenyl)-3-methylbenzamide is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of benzanilides. Its molecular formula is C15_{15}H13_{13}Cl2_{2}N O, with a molecular weight of approximately 280.15 g/mol. The compound features a dichlorophenyl group attached to a benzamide moiety, which contributes significantly to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound may inhibit certain enzyme activities by binding to the active site, thereby blocking substrate access. This mechanism is crucial for understanding its therapeutic potential in various diseases.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains. The presence of the dichlorophenyl group enhances its interaction with biological targets, potentially increasing its potency compared to related compounds.
  • Anti-inflammatory and Analgesic Properties : Compounds with similar structures have shown anti-inflammatory and analgesic effects. Although specific data on this compound's pharmacological profile remains limited, it is hypothesized that it may possess these beneficial properties due to its structural characteristics.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryPotential anti-inflammatory effects
AnalgesicHypothesized analgesic properties

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant activity against:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values indicated that this compound was comparably effective to standard antibiotics like norfloxacin .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and purifying N-(2,6-dichlorophenyl)-3-methylbenzamide?

  • Methodology :

  • Synthesis : React 2,6-dichloroaniline with 3-methylbenzoic acid using thionyl chloride (SOCl₂) as a coupling agent. The reaction mixture is stirred under reflux, followed by slow warming to expel HCl gas. Excess SOCl₂ is hydrolyzed with cold water under ice-cold conditions, and residual HCl is neutralized with 2M NaOH .
  • Purification : Recrystallize the crude product from ethanol via slow evaporation at room temperature to obtain colorless single crystals suitable for X-ray diffraction .
    • Key Data :
ParameterValueSource
Melting Point CheckPurity verification step
Solvent for CrystalsEthanol

Q. How is the crystal structure of this compound determined and validated?

  • Methodology :

  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. Refine data with SHELXL-2018/3, employing full-matrix least-squares methods .
  • Validation : Apply structure validation tools (e.g., PLATON, PARST) to check for missed symmetry, hydrogen bonding, and thermal displacement outliers .
    • Structural Highlights :
ParameterValueSource
Space GroupMonoclinic CcCc
Dihedral Angle (Amide vs. Rings)26.6° (methyl-phenyl), 82.5° (dichlorophenyl)
Hydrogen BondingN–H⋯O chains along cc-axis

Advanced Research Questions

Q. How do substituents on the phenyl rings influence the molecular conformation and crystal packing of this compound?

  • Methodology :

  • Compare dihedral angles and hydrogen-bonding motifs with analogs (e.g., N-(2,6-dichlorophenyl)benzamide, 3-methyl-N-phenylbenzamide) using crystallographic data. Analyze steric effects of methyl and chloro groups using Mercury 4.0 for visualization .
  • Key Finding : The methyl group at the 3-position introduces steric hindrance, reducing planarity between the amide and methyl-phenyl ring (26.6° vs. 75.86° in non-methyl analogs) .

Q. What computational approaches resolve contradictions in ³⁵Cl NQR data for chlorinated amides?

  • Methodology :

  • Experimental NQR : Measure ³⁵Cl NQR frequencies to assess electronic environments. For this compound, expect two distinct frequencies due to inequivalent Cl atoms .
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to model electrostatic potentials and predict frequency shifts caused by crystal packing .
    • Data Conflict Resolution :
CompoundObserved NQR Frequencies (MHz)Notes
N-(2,6-dichlorophenyl)-acetamide34.2, 35.1Crystal field splits signals
N-(2-chlorophenyl)-trichloroacetamide36.8Exception due to Cl···Cl interactions

Q. How can intermolecular interactions be quantified to predict solubility and stability?

  • Methodology :

  • Hirshfeld Surface Analysis : Generate surfaces via CrystalExplorer 21.5 to quantify H-bonding (e.g., 12.3% contribution from N–H⋯O) and van der Waals interactions .
  • Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (e.g., 220–240°C) with packing efficiency derived from C–H⋯π interactions .

Software and Tools for Structural Analysis

  • Refinement : SHELXL for high-precision small-molecule refinement .
  • Visualization : ORTEP-3 for thermal ellipsoid plots and WinGX for crystallographic data integration .
  • Validation : CheckCIF for reporting structural anomalies .

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